molecular formula C7H9NO2S B1296566 Ethyl 4-methylthiazole-5-carboxylate CAS No. 20582-55-2

Ethyl 4-methylthiazole-5-carboxylate

Cat. No. B1296566
CAS RN: 20582-55-2
M. Wt: 171.22 g/mol
InChI Key: WISQBJLUORKXNY-UHFFFAOYSA-N
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Patent
US07166625B2

Procedure details

Thioformamide (7.5 g, 122.72 mmol), ethyl 2-chloroacetoacetate (16.4 g, 99.52 mmol) and magnesium carbonate (20 g, 237.22 mmoL) were taken dioxane (100 mL) and heated at 110° C. for 4 hrs. The reaction mixture was cooled to room temperature and filtered to remove magnesium carbonate. The solvent was evaporated to dryness and the residue was taken in ether (200 mL) and washed successively with 0.5 M NaOH solution (200 mL×2) and saturated brine solution (100 mL) and dried over Na2SO4. It was filtered and evaporated to give 4-methyl-5-(ethoxycarbonyl)thiazole as an oil which was purified by silica gel column chromatography using hexanes:EtOAc (8:2, v/v) as a eluent; yield: 3.28 g (17%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:3])=[S:2].Cl[CH:5]([C:11]([CH3:13])=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7].C(=O)([O-])[O-].[Mg+2]>O1CCOCC1>[CH3:13][C:11]1[N:3]=[CH:1][S:2][C:5]=1[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
C(=S)N
Step Two
Name
Quantity
16.4 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[Mg+2]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove magnesium carbonate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness
WASH
Type
WASH
Details
washed successively with 0.5 M NaOH solution (200 mL×2) and saturated brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CSC1C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.